molecular formula C11H23NO2 B7464701 4-Methyl-2-(2-methylbutylamino)pentanoic acid

4-Methyl-2-(2-methylbutylamino)pentanoic acid

Cat. No. B7464701
M. Wt: 201.31 g/mol
InChI Key: SMPOLFVHBCTPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(2-methylbutylamino)pentanoic acid, also known as 4-Methyl-2-(isobutylamino)pentanoic acid or leucine isobutylamide (LBA), is a synthetic amino acid analog that has been extensively studied for its potential use in scientific research. LBA is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but has been synthesized for laboratory use.

Mechanism of Action

LBA is believed to act as an agonist for the G protein-coupled receptor GPR119, which is expressed in various tissues including the pancreas, gastrointestinal tract, and adipose tissue. Activation of this receptor has been shown to stimulate insulin secretion, enhance glucose uptake in adipocytes, and promote the release of satiety hormones.
Biochemical and Physiological Effects
LBA has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that LBA can stimulate insulin secretion from pancreatic beta cells, enhance glucose uptake in adipocytes, and increase the release of satiety hormones from the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

One of the major advantages of LBA is its specificity for the GPR119 receptor, which allows for the investigation of specific signaling pathways and physiological processes. However, LBA is a synthetic compound that may not accurately reflect the effects of endogenous ligands or natural compounds. Additionally, the use of LBA in laboratory experiments may be limited by its availability and cost.

Future Directions

There are several potential future directions for research on LBA. One area of interest is the development of more potent and selective agonists for the GPR119 receptor, which could have therapeutic potential for the treatment of type 2 diabetes and obesity. Additionally, further investigation into the physiological effects of LBA and its mechanism of action could provide insight into the regulation of glucose homeostasis and energy balance.

Synthesis Methods

The synthesis of LBA involves the reaction of isobutylamine with 4-methyl-2-oxopentanoic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure LBA.

Scientific Research Applications

LBA has been studied extensively for its potential use as a tool in scientific research. It has been shown to have a variety of effects on cellular signaling pathways, and has been used as a pharmacological tool to investigate the role of specific receptors in various physiological processes.

properties

IUPAC Name

4-methyl-2-(2-methylbutylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-5-9(4)7-12-10(11(13)14)6-8(2)3/h8-10,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPOLFVHBCTPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-methylbutylamino)pentanoic acid

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